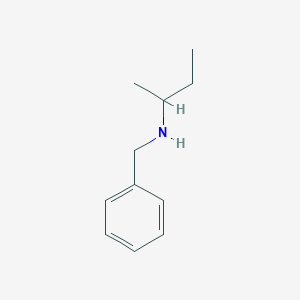

N-Benzyl-2-butanamine

Description

Contextualization within Secondary Amine Chemistry

Secondary amines are organic compounds characterized by a nitrogen atom bonded to two organic substituents and one hydrogen atom. researchgate.net Their general formula is R₂NH. researchgate.net N-Benzyl-2-butanamine fits this classification, with a benzyl (B1604629) group and a sec-butyl group as its two R groups.

The chemistry of secondary amines is largely dictated by the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity to the molecule. However, compared to primary amines, the steric hindrance around the nitrogen in secondary amines is greater, which can influence their reactivity. nih.gov Secondary amines are crucial intermediates in various organic transformations, including the formation of enamines and imines. nih.gov They are also found as core structures in many biologically active compounds and are essential building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.gov

Historical Perspective of N-Benzyl Amine Research

The study of N-benzyl amines has a rich history rooted in the broader development of amine chemistry. One of the earliest methods for synthesizing benzylamines was the reaction of benzyl chloride with ammonia. wikipedia.org Another classic method is the Leuckart reaction, first described by Rudolf Leuckart, which involves the reaction of benzaldehyde (B42025) with formamide (B127407). wikipedia.org Over the years, more refined methods such as the reductive amination of benzaldehyde and the reduction of benzonitrile (B105546) have become standard industrial routes. wikipedia.org

Historically, N-benzyl amines have been recognized for their utility as precursors in the synthesis of more complex molecules. For instance, the Gabriel synthesis, a method for preparing pure primary amines, has been applied to the synthesis of benzylamine (B48309). acs.org Research into N-benzyl amine derivatives has also been driven by their interesting pharmacological properties. For example, certain N-benzylamine derivatives have been investigated for their roles as monoamine oxidase (MAO) inhibitors. wikipedia.org This historical foundation has paved the way for the investigation of a wide array of substituted N-benzyl amines, including this compound.

Current Research Landscape and Emerging Trends for this compound

While extensive research specifically dedicated to this compound is not widespread, its structural motifs suggest several areas of current and emerging research interest. The synthesis of N-benzylalkylamines, including structures similar to this compound, is an area of ongoing development. Modern synthetic strategies often focus on improving efficiency and sustainability. For example, methods for the preparation of N-benzylalkylamines include the reaction of an alkylamine with benzaldehyde followed by hydrogenation in the presence of a metal catalyst. google.com

The reactivity of the N-benzyl group is another area of active investigation. For instance, the cleavage of the benzyl group from tertiary amines using reagents like chlorothionoformates has been studied, with the benzyl group often being more readily cleaved than other alkyl groups. academicjournals.org This type of selective dealkylation is valuable in synthetic chemistry for deprotection strategies.

Furthermore, derivatives of N-benzylamines are being explored for their potential applications in various fields. In medicinal chemistry, for example, novel N-benzyl-2-phenylethylamine derivatives have been synthesized and evaluated for their neuroactive properties. nih.gov In the field of catalysis, chiral secondary amines are used as organocatalysts for various enantioselective reactions. acs.org Given that this compound is a chiral molecule, there is potential for its enantiomers to be investigated as chiral ligands or catalysts. The separation of chiral amines is a well-established field, with methods like high-performance liquid chromatography (HPLC) using chiral stationary phases being commonly employed. yakhak.orgresearchgate.net

While direct and extensive research on this compound is still emerging, the foundational knowledge of secondary amine and N-benzyl amine chemistry provides a strong basis for its future exploration in various scientific domains.

Structure

3D Structure

Properties

IUPAC Name |

N-benzylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-10(2)12-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBZQAJYUZEPMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl 2 Butanamine and Its Analogues

Advanced and Specialized Synthetic Approaches

Asymmetric Synthesis and Chiral Induction for Enantiopure N-Benzyl-2-butanamine

Diastereoselective and Enantioselective Reaction Design

Achieving high levels of stereochemical control is paramount in the synthesis of chiral amines like this compound. Diastereoselective and enantioselective methods are employed to produce specific stereoisomers, which is crucial for their application in pharmaceuticals and as chiral building blocks. sigmaaldrich.com

One of the most effective strategies involves the use of chiral auxiliaries. These are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com For the synthesis of chiral amines, N-tert-butanesulfinyl chiral auxiliary, developed by Ellman, is particularly efficient. osi.lv This method allows for the preparation of chiral amines with multiple stereogenic centers through the diastereoselective reduction of N–tert-butanesulfinylketimines. osi.lv Another practical chiral auxiliary is pseudoephenamine, which has demonstrated remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov Amides derived from pseudoephenamine are often crystalline, which facilitates purification and analysis. nih.gov

Enzymatic reactions offer a green and highly selective alternative for the synthesis of chiral amines. For instance, (S)-specific omega-transaminase (ω-TA) from Vibrio fluvialis JS17 has been used for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov This biocatalytic approach can achieve very high enantiomeric excesses (ee), often exceeding 99%. nih.gov The reaction yield can be significantly improved by removing inhibitory byproducts, such as pyruvate, through the use of whole-cell systems or coupled enzymatic reactions. nih.gov Lipases, such as CalB, have also been utilized in a one-pot reaction between benzylamine (B48309) and methyl crotonate to produce enantiomerically enriched β-aminoesters and β-aminoamides, demonstrating the influence of the solvent on both chemoselectivity and enantioselectivity. nih.gov

Copper-catalyzed enantioselective aza-Friedel–Crafts reactions represent another powerful tool. The reaction between phenols and N-sulfonyl aldimines using a copper(II)-bis(oxazoline) catalyst can produce chiral secondary benzylamines with excellent yields and enantioselectivities up to 99% ee. nih.gov This method has proven effective for both alkyl and aryl aldimines and has been applied in the enantioselective synthesis of pharmacologically relevant molecules. nih.gov

| Method | Key Reagent/Catalyst | Stereochemical Control | Typical Selectivity |

| Chiral Auxiliary | N-tert-butanesulfinamide | Diastereoselective reduction | High d.r. |

| Chiral Auxiliary | Pseudoephenamine | Diastereoselective alkylation | High d.r. |

| Enzymatic | ω-Transaminase | Enantioselective transamination | >99% ee |

| Enzymatic | Lipase (B570770) (CalB) | Chemo- and enantioselective aza-Michael addition & kinetic resolution | Solvent-dependent |

| Metal Catalysis | Cu(II)-bis(oxazoline) | Enantioselective aza-Friedel–Crafts | Up to 99% ee |

Electrochemical Synthesis of N-Benzyl Amine Scaffolds

Electrochemical methods provide a sustainable and mild alternative to traditional synthetic routes, often avoiding the need for harsh reagents and high temperatures. researchgate.netrsc.org The electrochemical synthesis of N-benzyl amine scaffolds can be achieved through various strategies, including reductive amination and oxidative coupling.

The electrochemical reduction of hydrazines offers another route to secondary amines. This method utilizes readily available mono- or 1,1-disubstituted hydrazines as starting materials and proceeds via a consecutive single-electron transfer (SET) reduction to cleave the N–N bond. acs.org

Oxidative coupling of amines can also be employed. For instance, the electrochemical self-oxidative coupling of benzylamine can produce N-benzyl-1-phenylmethanimine with high yields. rsc.org This process can be performed in an undivided cell at room temperature. nih.gov Furthermore, hindered primary and secondary amines can be synthesized via an electrochemical method involving the coupling of benchtop-stable iminium salts and cyanoheteroarenes. researchgate.netacs.org

| Electrochemical Method | Starting Materials | Key Features | Product Type |

| Reductive Amination | Aldehyde, Amine | Metal-free, H-donor solvent | Secondary Amine |

| Paired Electrolysis | Alcohol, Amine | NiOOH anode, Ag cathode | Secondary Amine |

| Hydrazine Reduction | Substituted Hydrazine | N-N bond cleavage | Primary/Secondary Amine |

| Oxidative Coupling | Benzylamine | Catalyst-free | Imine (precursor) |

| Iminium Coupling | Iminium salt, Cyanoheteroarene | Access to hindered amines | Primary/Secondary Amine |

Multicomponent Reactions (MCRs) in the Synthesis of this compound Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for building molecular complexity. researchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable for the synthesis of peptide-like scaffolds and other complex molecules. nih.govbeilstein-journals.org

The Ugi four-component reaction (Ugi-4CR) involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.gov By using benzylamine as the amine component, derivatives structurally related to this compound can be readily synthesized. The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and the carboxylic acid. beilstein-journals.org The versatility of the Ugi reaction allows for the creation of large libraries of compounds for drug discovery and other applications. researchgate.net

The Passerini reaction is a three-component reaction involving an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. wikipedia.org First reported by Mario Passerini in 1921, this reaction is typically conducted in aprotic solvents. wikipedia.org The mechanism can be either concerted or ionic, depending on the solvent polarity. wikipedia.org While it does not directly incorporate an external amine component like the Ugi reaction, derivatives can be designed where the desired N-benzyl moiety is part of one of the starting materials. The Passerini reaction has been used to synthesize a wide range of structures, including α-amino acids and various heterocycles. wikipedia.org

| Reaction | Components | Product | Key Features |

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acetamido Carboxamide | High atom economy, creates peptide-like structures |

| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Oldest isocyanide-based MCR, versatile for complex amides |

Palladium-Catalyzed N-Alkylation and Amination Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful methods for forming carbon-nitrogen bonds. chemrxiv.orgrsc.org These reactions are crucial for the synthesis of this compound and its analogues.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or sulfonate. wikipedia.orglibretexts.org This reaction has become a widely used method for constructing aryl C-N bonds, largely replacing harsher, classical methods due to its broad substrate scope and functional group tolerance. wikipedia.orgacsgcipr.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination to yield the aryl amine product. libretexts.org Various generations of catalyst systems, often employing sterically hindered phosphine ligands, have been developed to improve efficiency and expand the reaction's scope. wikipedia.org

Palladium-catalyzed N-alkylation reactions provide a direct route to this compound by coupling an amine with an alcohol. chemrxiv.orgmdma.ch The "borrowing hydrogen" or "hydrogen transfer" methodology is a particularly attractive approach where the alcohol is temporarily oxidized to an aldehyde in situ by the palladium catalyst. nih.gov This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the same catalyst using the hydrogen abstracted from the alcohol. This process is highly atom-economical, producing only water as a byproduct. nih.gov Heterogeneous palladium catalysts, such as palladium supported on iron oxide (Pd/Fe2O3) or silica (Pd/SiO2), have been developed for these reactions, allowing for easy catalyst recovery and reuse. chemrxiv.orgmdma.ch These reactions can often be performed under base-free and ligand-free conditions, further enhancing their green credentials. mdma.ch

| Reaction Type | Coupling Partners | Catalyst System | Key Features |

| Buchwald-Hartwig Amination | Amine, Aryl Halide/Sulfonate | Pd(0) or Pd(II) salt with phosphine ligand | Forms aryl C-N bonds, broad scope |

| N-Alkylation (Borrowing Hydrogen) | Amine, Alcohol | Pd catalyst (e.g., Pd/Fe2O3) | Atom-economical, water is the only byproduct |

Mechanistic Investigations of Reactions Involving N Benzyl 2 Butanamine

Elucidation of Reaction Mechanisms for Synthetic Transformations

The synthesis of N-benzylamines, a class of compounds to which N-Benzyl-2-butanamine belongs, can be achieved through several synthetic routes, each with a distinct underlying mechanism.

One common method is reductive amination , which involves the reaction of a carbonyl compound with an amine. libretexts.org This process typically occurs in two steps: the nucleophilic addition of the amine to the carbonyl group to form an imine, followed by the reduction of the imine to the corresponding amine. libretexts.org Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. libretexts.org The mechanism of the initial imine formation involves the attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by dehydration.

Another significant synthetic route is the Gabriel synthesis , which provides a method for preparing primary amines. libretexts.org The mechanism begins with the deprotonation of phthalimide (B116566) to form a nucleophilic phthalimide anion. libretexts.orglibretexts.org This anion then undergoes an SN2 reaction with an alkyl halide. libretexts.orglibretexts.org Subsequent hydrolysis or hydrazinolysis of the resulting N-alkyl phthalimide liberates the primary amine. libretexts.org While this method is primarily for primary amines, modifications can be used to generate secondary amines.

The "borrowing hydrogen" strategy offers a catalytic and atom-economical approach for the direct coupling of alcohols with amines. rug.nl This mechanism involves a sequence of dehydrogenation of the alcohol to an aldehyde, formation of an imine with the amine, and subsequent reduction of the imine, where the hydrogen initially "borrowed" from the alcohol is returned. rug.nl

Furthermore, one-pot syntheses of imines from alcohols and amines have been developed using catalysts like gold nanoparticles supported on zirconia (Au/ZrO₂). qut.edu.au The proposed mechanism involves two key steps: the selective oxidation of the alcohol to an aldehyde, promoted by a base, followed by the coupling reaction of the amine with the aldehyde to form the imine. qut.edu.au The nucleophilicity of the amine plays a crucial role in the efficiency of the second step. qut.edu.au

Table 1: Mechanistic Overview of Synthetic Transformations

| Synthetic Method | Key Mechanistic Steps | Intermediates |

|---|---|---|

| Reductive Amination | 1. Nucleophilic addition of amine to carbonyl. 2. Dehydration. 3. Reduction of imine. | Imine |

| Gabriel Synthesis | 1. Deprotonation of phthalimide. 2. SN2 reaction with alkyl halide. 3. Hydrolysis/Hydrazinolysis. | Phthalimide anion, N-alkyl phthalimide |

| Borrowing Hydrogen | 1. Dehydrogenation of alcohol. 2. Imine formation. 3. Reduction of imine. | Aldehyde, Imine |

| Au/ZrO₂ Catalyzed Synthesis | 1. Base-promoted selective oxidation of alcohol. 2. Coupling of amine with aldehyde. | Aldehyde, Imine |

Stereochemical Mechanism Studies in Asymmetric Syntheses

The stereochemistry of this compound is a critical aspect, and its synthesis often involves asymmetric methods to control the formation of specific stereoisomers.

In the context of asymmetric reductive amination , chiral auxiliaries or catalysts are employed to induce stereoselectivity. For instance, the use of a chiral Lewis acid can enhance the diastereoselectivity of the reaction. d-nb.info The mechanism involves the coordination of the Lewis acid to the imine intermediate, creating a sterically biased environment that directs the approach of the hydride reducing agent to one face of the C=N double bond, leading to the preferential formation of one enantiomer or diastereomer.

The asymmetric addition of organometallic reagents to imines is another powerful strategy. For example, the addition of lithium phenylacetylide to an N-benzylimine derived from (R)-glyceraldehyde can proceed with high diastereoselectivity. researchgate.net The stereochemical outcome is often dependent on the nature of protecting groups and the specific reaction conditions. researchgate.net Mechanistic studies, including kinetic and spectroscopic analyses, can help elucidate the structure of the transition state and the role of additives like BF₃·Et₂O, which can influence reaction rates and selectivity. researchgate.net

Double asymmetric induction is a phenomenon observed when both the amine and another reactant (e.g., a phosphite) are chiral. mdpi.com In the reaction of a chiral phosphite (B83602) with a chiral imine, a significant increase in stereoselectivity can be achieved, leading to the formation of predominantly one diastereomer. mdpi.com This suggests a synergistic effect between the two chiral inductors in the transition state.

The development of novel C₂-symmetric chelating bisphosphanes bearing a cyclobutane (B1203170) backbone, synthesized via asymmetric intramolecular [2 + 2] photocycloaddition, highlights the intricate stereochemical control possible in modern organic synthesis. acs.org The stereochemical course of such reactions is meticulously studied to understand the factors governing the formation of the desired stereoisomers.

Table 2: Stereochemical Control in Asymmetric Synthesis

| Asymmetric Method | Mechanistic Principle | Key Factors Influencing Stereochemistry |

|---|---|---|

| Asymmetric Reductive Amination | Use of chiral auxiliaries or catalysts to create a sterically hindered environment around the imine intermediate. | Chiral auxiliary/catalyst structure, Lewis acid coordination, reaction temperature. |

| Asymmetric Addition to Imines | Diastereoselective addition of organometallic reagents to chiral imines. | Chiral substrate, nature of organometallic reagent, protecting groups, additives. |

| Double Asymmetric Induction | Synergistic effect of two chiral inductors in the transition state. | Chirality of both reactants. |

Mechanistic Insights from Enzymatic Reactions with Amine Substrates

Enzymes offer highly selective and efficient routes for the synthesis and transformation of amines, including this compound. Understanding the mechanisms of these biocatalytic reactions is crucial for their application and optimization.

Imine reductases (IREDs) and reductive aminases (RedAms) are NADPH-dependent enzymes that catalyze the reduction of imines and the reductive amination of carbonyl compounds. acs.org These enzymes can provide access to a wide range of chiral primary, secondary, and tertiary amines with high enantioselectivity. acs.org Mechanistically, RedAms are capable of catalyzing both the formation of the imine from a ketone and an amine, and its subsequent reduction. acs.org Initially, it was believed that IREDs relied on the spontaneous formation of the imine in solution; however, it is now understood that the enzyme plays a more active role. acs.org

N-substituted formamide (B127407) deformylases have been shown to catalyze the reverse reaction of their typical hydrolytic function, synthesizing N-benzylformamide from benzylamine (B48309) and formate (B1220265). nih.gov Kinetic studies, including bisubstrate kinetic analysis and dead-end inhibition studies, have revealed that this reverse reaction proceeds via an ordered bi-bi mechanism. nih.gov In this mechanism, formate binds first to the enzyme's active site, followed by benzylamine, leading to the release of the N-benzylformamide product. nih.gov This suggests that the same catalytic site is involved in both the forward and reverse reactions. nih.gov

The berberine bridge enzyme (BBE) is a specialized enzyme involved in the synthesis of specific 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) derivatives. researchgate.net While ω-transaminases are primarily used for producing primary amines, amine oxidases can be used to access secondary and tertiary amines. researchgate.net Protein engineering and directed evolution have been employed to create enzyme variants with altered substrate specificity and improved activity and stability, expanding the scope of biocatalytic amine synthesis. researchgate.netacs.org

Table 3: Mechanistic Aspects of Enzymatic Amine Transformations

| Enzyme Class | Reaction Catalyzed | Mechanistic Features |

|---|---|---|

| Imine Reductases (IREDs) / Reductive Aminases (RedAms) | Enantioselective reduction of imines and reductive amination of carbonyls. | NADPH-dependent; RedAms can catalyze both imine formation and reduction. |

| N-substituted formamide deformylase | Reverse reaction: Synthesis of N-benzylcarboxamides. | Ordered bi-bi mechanism; formate binds first, followed by benzylamine. |

| Berberine Bridge Enzyme (BBE) | Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines. | Specialized for specific alkaloid scaffolds. |

| Amine Oxidases (AOs) | Oxidation of amines; can be used in deracemization processes. | Can provide access to secondary and tertiary amines. |

Derivatives and Structural Modifications of N Benzyl 2 Butanamine

Rational Design Principles for N-Benzyl-2-butanamine Derivatives

The design of derivatives based on the this compound framework is a meticulous process guided by established principles aimed at optimizing interactions with specific biological targets. This rational approach seeks to improve the therapeutic profile of lead compounds by strategically modifying their molecular architecture.

Key design principles include:

Bioisosteric Replacement: This principle involves substituting functional groups with other groups that have similar physical or chemical properties, with the goal of enhancing the desired biological activity or improving pharmacokinetic properties. For instance, in the development of Toll-like receptor 7 (TLR7) agonists based on an imidazoquinoline scaffold, a para-aminomethyl analogue was found to be a dual TLR7 and TLR8 agonist, while a para-hydroxymethyl analogue was a more selective TLR7 agonist. chemrxiv.org This demonstrates how subtle changes, like replacing a hydroxyl group with an amine, can significantly alter the interaction profile with target receptors. chemrxiv.org

Conformational Restriction: To study the impact of molecular flexibility on biological activity, derivatives with reduced numbers of rotatable bonds are designed. acs.org By incorporating cyclic structures or introducing rigid linkers, the conformational freedom of the molecule is limited. This can lock the molecule into a bioactive conformation, leading to increased potency and selectivity. For example, evaluating cyclic phenethylamine (B48288) derivatives helps to understand the effect of conformational restriction on inhibitory activity. acs.org

Modulation of Physicochemical Properties: The rational design process often involves altering properties such as lipophilicity, polarity, and hydrogen bonding capacity to improve target engagement and cell permeability. In the design of 2-benzylbenzimidazole analogs as NF-κB inhibitors, it was found that substituting the benzimidazole (B57391) ring with a hydrophobic cyclohexylmethoxy group markedly enhanced activity. nih.gov Conversely, introducing hydrophilic hydrogen-bonding donor groups (like -OH) on the phenyl ring was also favorable for inhibitory activity. nih.gov This highlights the need for a balanced approach to hydrophilicity and hydrophobicity.

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational modeling and docking studies can be employed to design derivatives that fit precisely into the active site. Molecular modeling of imidazoquinoline (IMDQ) scaffold compounds revealed that TLR7-biased activity was driven by the formation of multiple hydrogen bonds with the TLR7 receptor, which were not formed with the TLR8 receptor. chemrxiv.org This insight allows for the design of derivatives with specific hydrogen bonding patterns to achieve receptor selectivity.

The application of these principles facilitates the systematic exploration of chemical space around the this compound core, leading to the identification of optimized derivatives with improved therapeutic potential for a range of applications, from anticancer agents to immune modulators. nih.govnih.gov

Synthetic Strategies for Substituted Aromatic and Aliphatic Analogues

The synthesis of this compound derivatives involves a variety of chemical reactions that allow for the introduction of diverse substituents on both the aromatic (benzyl) and aliphatic (butanamine) portions of the molecule. These strategies are chosen based on the desired final structure and the reactivity of the starting materials.

Synthesis of Aromatic Ring Analogues: Modifications to the benzyl (B1604629) ring are crucial for exploring electronic and steric effects on biological activity. Common strategies include:

Condensation Reactions: A primary method for creating the core benzimidazole structure, often seen in this compound analogue development, involves the condensation of a substituted o-phenylenediamine (B120857) with a substituted phenylacetic acid. This approach allows for wide variability in both the benzimidazole and the benzyl moieties. nih.gov

Nucleophilic Aromatic Substitution (SNAr): For benzyl rings activated by electron-withdrawing groups, SNAr reactions can be used to introduce nucleophiles like amines or alkoxides.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, are powerful tools for functionalizing the aromatic ring. For example, Buchwald-Hartwig coupling has been used to create N⁶-substituted analogues of imidazopyridines, where various amines are coupled to a chloro-imidazopyridine precursor. rsc.org

Synthesis of Aliphatic Chain and Amine Analogues: Modifications to the butanamine portion of the scaffold are key to influencing factors like solubility and interaction with hydrophobic pockets in target proteins.

Reductive Amination: This is a classic and versatile method for synthesizing substituted amines. It involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. Catalytic asymmetric reductive amination can be employed to control stereochemistry, which is often critical for biological activity.

Amide Coupling: Carboxylic acid derivatives can be coupled with various amines to form amides, which can then be reduced to the corresponding amines if desired. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) are commonly used to facilitate this coupling. preprints.org This strategy has been used to synthesize N-benzyl-2-acetamidopropionamide derivatives and pyrimidine-4-carboxamides. acs.orgnih.gov

Enzymatic Synthesis: In some cases, enzymes can be used to catalyze the formation of N-benzyl carboxamides. For example, the enzyme N-substituted formamide (B127407) deformylase has been shown to catalyze the reverse reaction, synthesizing compounds like N-benzylacetamide and N-benzylpropionamide from benzylamine (B48309) and the corresponding acids. nih.gov

Multicomponent Reactions: Green, multicomponent reactions have been developed to afford 2-arylmethyl N-substituted anilines from aromatic aldehydes, 2-cyclohexenone, and amines in a single step. beilstein-journals.org

A general synthetic approach often involves a multi-step sequence that allows for the systematic introduction of different functional groups. For instance, the synthesis of pyrimidine-4-carboxamide (B1289416) inhibitors involved a four-step sequence where the R¹, R², and R³ substituents could be varied systematically. acs.org This modular approach is highly efficient for building libraries of analogues for SAR studies.

Table 1: Selected Synthetic Reactions for this compound Analogues

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Amide Coupling | Carboxylic acid, Amine, EDC, HOBt, Et₃N, DMF | Amide intermediates | chemrxiv.orgpreprints.org |

| Reductive Amination | Aldehyde, tert-butylamine, Chiral organocatalyst, NaBH₃CN | Chiral amines | |

| Enzymatic Synthesis | Benzylamine, Formate (B1220265)/Acetate (B1210297)/Propionate (B1217596), N-substituted formamide deformylase | N-benzyl carboxamides | nih.gov |

| Buchwald-Hartwig Amination | Chloro-imidazopyridine, Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N⁶-substituted imidazopyridines | rsc.org |

| Imine Condensation–Isoaromatization | (E)-2-arylidene-3-cyclohexenone, Primary aliphatic amine, DME, 60 °C | 2-benzyl N-substituted anilines | beilstein-journals.org |

Structure-Activity Relationship (SAR) Exploration in Derivative Series (focus on molecular interactions)

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of this compound derivatives influence their biological activity. By systematically altering the molecule and observing the resulting changes in potency and selectivity, researchers can deduce key molecular interactions with the biological target.

Impact of Aromatic (Benzyl) Substituents: Substituents on the benzyl ring can profoundly affect activity through electronic effects, steric hindrance, and direct interactions with the target protein, such as hydrogen bonding or hydrophobic interactions.

Hydrogen Bonding: The presence and position of hydrogen bond donors and acceptors are often critical. In a series of 2-benzylbenzimidazole analogs designed as NF-κB inhibitors, a hydroxyl (-OH) group at the 2- or 4-position of the phenyl ring was found to be favorable for inhibitory activity, suggesting a key hydrogen bond interaction with the target. nih.gov

Hydrophobicity: In the same series, hydrophobic groups like methoxy (B1213986) (-OCH₃) and chloro (-Cl) on the phenyl ring decreased activity, indicating that these positions may be in a more polar environment or that these bulkier groups cause a steric clash. nih.gov

Bulky Groups: In studies on melanocortin receptor agonists, substituting the benzyl group with a bulkier 3,3-diphenylpropyl group at the R² position, combined with specific substitutions at other positions, led to compounds with full agonist activity at the mMC4R and no activity at the mMC3R, highlighting the role of bulky aromatic groups in achieving receptor selectivity. nih.gov

Impact of Aliphatic (Butanamine) Chain Modifications: Alterations to the butanamine moiety, including chain length, branching, and substitutions, primarily influence hydrophobic interactions and conformational flexibility.

Chain Length and Branching: In a series of TLR7 agonists, activity was found to be curtailed with an increase in the alkyl chain length at the C2 position of an imidazoquinoline scaffold. chemrxiv.org For N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, reducing or increasing the alkyl chain length from an optimal ethylene (B1197577) linker decreased potency. acs.org In another study, branched alkyl groups like isobutyl and benzyl at the C-terminus of tris-benzamides displayed high potency, while a linear n-butyl group was not tolerated, emphasizing the importance of specific hydrophobic interactions. acs.org

Stereochemistry: The stereochemical configuration is often paramount. For N-benzyl-2-acetamidopropionamide anticonvulsants, the principal activity was found to reside in the (R)-stereoisomer, which was significantly more potent than the (S)-isomer. nih.gov This indicates a highly specific stereochemical requirement for binding to the target.

Amine Substitution: In NAPE-PLD inhibitors, replacing the secondary amine with a tertiary N-methyl amine was preferred, while complete removal of the N-methylphenethylamine group resulted in inactive compounds. acs.org This suggests the amine and its substituent play a crucial role in binding, potentially through ionic interactions or by positioning the rest of the molecule correctly.

Table 2: SAR Summary for this compound Derivative Series

| Derivative Class | Target | Favorable Modifications | Unfavorable Modifications | Key Molecular Interactions | Reference(s) |

|---|---|---|---|---|---|

| Imidazoquinolines | TLR7/TLR8 | p-hydroxymethyl on N1-benzyl (TLR7 selectivity); C2-butyl | Increased C2 alkyl chain length | H-bonding with TLR7 | chemrxiv.org |

| 2-Benzylbenzimidazoles | NF-κB | Hydrophobic cyclohexylmethoxy on benzimidazole; -OH on 2- or 4-position of benzyl ring | -OCH₃ and -Cl on benzyl ring | H-bonding; Hydrophobic interactions | nih.gov |

| N-Benzyl-2-acetamidopropionamides | Anticonvulsant | (R)-stereoisomer; Methoxy/ethoxy at C3 | (S)-stereoisomer | Stereospecific binding | nih.gov |

| Pyrimidine-4-carboxamides | NAPE-PLD | N-methyl on phenethylamine; Ethylene linker; Pyrrolidine at R³ | Removal of N-methylphenethylamine; Longer/shorter alkyl linkers | Hydrophobic interactions; H-bonding | acs.org |

| Substituted Ureas | Melanocortin Receptor 4 (mMC4R) | Aliphatic/cyclic amines at R¹; Bulky aromatic groups at R²; Benzyl at R³ | Aromatic ring at R¹ | Hydrophobic interactions for receptor selectivity | nih.gov |

| Tris-benzamides | Estrogen Receptor | Branched isobutyl/benzyl at C-terminus; Positively charged N-terminus | Linear n-butyl at C-terminus; Neutral/negatively charged N-terminus | Hydrophobic interactions; Ionic interactions | acs.org |

These SAR explorations provide a detailed map of the chemical space around the this compound scaffold, guiding medicinal chemists in the rational design of new derivatives with enhanced therapeutic properties by optimizing key molecular interactions with their biological targets.

Applications in Advanced Organic Synthesis and Catalysis

N-Benzyl-2-butanamine as a Key Building Block in Complex Molecule Synthesis

No specific examples were found in the scientific literature where this compound is explicitly used as a key building block for the synthesis of a named complex molecule.

Role in Ligand Design for Coordination Chemistry

There is no available research detailing the design or synthesis of specific ligands derived from this compound for applications in coordination chemistry.

Catalytic Applications of this compound Derivatives in Organic Transformations

The catalytic activity of derivatives of this compound in organic transformations is not a subject of current published research.

Intermediate Formation in Multistep Synthetic Pathways

No documented multistep synthetic pathways were identified where this compound is reported as a significant intermediate.

Due to the lack of specific data for this compound in these areas, it is not possible to provide a detailed, evidence-based article on this specific compound as requested.

Theoretical and Computational Studies of N Benzyl 2 Butanamine

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, HOMO-LUMO Energies)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to determine the optimized geometry and electronic structure of molecules such as N-Benzyl-2-butanamine. nih.gov DFT calculations provide a balance between accuracy and computational cost, making them suitable for a wide range of chemical systems. researchgate.net

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally implies that less energy is required to excite an electron, suggesting higher reactivity. mdpi.com

These FMO energies are used to calculate various global reactivity descriptors, which quantify different aspects of a molecule's reactivity.

Illustrative Quantum Chemical Reactivity Descriptors for this compound:

| Parameter | Formula | Description | Illustrative Value |

|---|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | -5.9 eV |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | -0.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | 5.7 eV |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. | 5.9 eV |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. | 0.2 eV |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. | 3.05 eV |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. | 2.85 eV |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. | 0.175 eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. | 1.63 eV |

Note: The values in this table are illustrative and represent typical magnitudes for similar organic molecules as specific DFT calculations for this compound are not widely published. The actual values would be determined via specific computational software.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. In MD, the classical equations of motion are solved for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary with time. This allows for the exploration of the conformational landscape of a molecule like this compound. researchgate.net

By simulating the molecule over a period of time, MD can identify the most stable, low-energy conformations. The analysis focuses on the dihedral angles of rotatable bonds, such as the C-N bond between the benzyl (B1604629) and sec-butyl groups, and the C2-C3 bond within the sec-butyl group. The simulation can reveal the relative energies of different conformers (e.g., anti, gauche, eclipsed), which arise from torsional strain and steric interactions between bulky substituents. cutm.ac.in Furthermore, MD simulations can model intermolecular interactions between this compound and its environment, such as solvent molecules or other reactants, providing insights into solvation effects and the initial stages of a chemical reaction.

Illustrative Relative Energies of this compound Conformers:

| Dihedral Angle (C-C-N-C) | Conformation | Relative Potential Energy (kJ/mol) | Description |

|---|---|---|---|

| ~180° | Anti-periplanar | 0 | Most stable conformation with bulky groups farthest apart. |

| ~60° | Synclinal (Gauche) | ~3.5 | Less stable due to steric interaction between the benzyl and ethyl groups. |

Note: This table provides an illustrative example of the kind of data obtained from conformational analysis. The exact energy values would be derived from specific MD simulations or other computational methods.

Computational Modeling for Reaction Mechanism Prediction and Transition State Analysis

Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. Using quantum chemical methods, it is possible to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. researchgate.net

A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The structure of the transition state provides critical information about the bonding changes occurring during the transformation. By calculating the energies of the reactants and the transition state, the activation energy (Ea) can be determined. A lower activation energy corresponds to a faster reaction rate.

For this compound, computational models could be used to study various reactions, such as N-alkylation, oxidation, or reactions involving the aromatic ring. mdpi.com For instance, in an SN2 reaction with an alkyl halide like methyl iodide, modeling could predict the geometry of the transition state where the nitrogen atom of the amine attacks the carbon atom of the methyl iodide, and the iodide ion is leaving.

Illustrative Energy Profile for a Hypothetical N-Methylation Reaction:

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | This compound + CH3I | 0 |

| Transition State | [C11H17N---CH3---I]‡ | +60 |

Note: The energy values are hypothetical and serve to illustrate how computational modeling can quantify the energy changes during a reaction. The actual values would depend on the specific reaction and the level of theory used in the calculation.

Prediction of Reactivity and Selectivity in Chemical Processes

A primary goal of computational chemistry is to predict how a molecule will behave in a chemical process. The reactivity of this compound can be predicted using the quantum chemical descriptors discussed previously. A small HOMO-LUMO gap, for example, suggests the molecule is more polarizable and thus more reactive. mdpi.com The nucleophilicity of the nitrogen atom can be inferred from its calculated partial atomic charge and its contribution to the HOMO.

Computational modeling is also highly effective at predicting selectivity. In cases where a reaction can lead to multiple products (regioisomers or stereoisomers), separate transition state calculations can be performed for each possible pathway. The pathway with the lowest activation energy is predicted to be the kinetically favored one, leading to the major product.

For example, if this compound were to react with an asymmetric electrophile, calculations could determine whether the attack is more likely to occur from one face of the molecule versus the other, thus predicting the stereochemical outcome. This predictive capability is invaluable for designing new synthetic routes and optimizing reaction conditions to achieve desired products with high efficiency and selectivity.

Advanced Analytical Methodologies for N Benzyl 2 Butanamine and Its Derivatives

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

High-resolution spectroscopic methods provide detailed information about the molecular structure, connectivity of atoms, and the nature of functional groups present in N-Benzyl-2-butanamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide critical data for identifying the molecular skeleton and the chemical environment of each atom.

In ¹H NMR spectroscopy, the signals corresponding to the protons of the benzyl (B1604629) group and the 2-butanamine moiety can be distinctly assigned. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (–CH₂–Ph) resonate as a singlet or a multiplet depending on adjacent chiral centers and coupling, usually around δ 3.8 ppm. The protons on the aliphatic chain of the 2-butanamine fragment have characteristic chemical shifts; for instance, the N-H proton of the secondary amine appears as a broad singlet, and the protons on carbons adjacent to the nitrogen are deshielded, appearing further downfield (~2.3-3.0 ppm) than typical alkane protons. libretexts.orgresearchgate.net The coupling patterns observed in high-resolution spectra reveal the connectivity between adjacent protons, confirming the structure.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. Carbons directly bonded to the electron-withdrawing nitrogen atom are deshielded and appear in the 10-65 ppm range. libretexts.orgacs.org The aromatic carbons of the benzyl group show signals in the typical aromatic region (~127-140 ppm).

For stereochemical assignment, advanced NMR techniques such as 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be employed. These methods help in determining the spatial proximity of atoms, which is crucial for assigning the absolute configuration (R/S) at the chiral center of the 2-butanamine moiety, especially when analyzing diastereomeric derivatives or adducts. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound and Related Structures

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H | 7.20 - 7.40 (m) | 127.0 - 129.0 |

| Benzylic C (ipso) | - | ~140.0 |

| Benzylic CH₂ | ~3.80 (s) | ~54.0 |

| N-H | Variable, broad | - |

| CH (on C2 of butane) | Multiplet | ~55.0 - 60.0 |

| CH₂ (on C3 of butane) | Multiplet | ~25.0 - 30.0 |

| CH₃ (on C4 of butane) | Triplet | ~10.0 |

| CH₃ (on C1 of butane) | Doublet | ~15.0 - 20.0 |

Note: Exact chemical shifts can vary based on solvent and concentration.

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. Under electron impact (EI) ionization, this compound undergoes characteristic fragmentation patterns. libretexts.org

A primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. miamioh.eduarizona.edu For this compound, the most significant fragmentation involves cleavage of the bond between the benzyl group and the rest of the molecule, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. fiveable.me Another dominant cleavage occurs at the C-C bond alpha to the nitrogen on the butanamine side chain. This results in the loss of an ethyl radical to form a characteristic immonium ion. The molecular ion peak [M]⁺ for a monoamine compound will have an odd nominal mass. libretexts.orgneu.edu.tr

Differentiating this compound from its positional isomers, such as N-ethyl-3,4-methylenedioxyamphetamine (MDEA), can be challenging as they may share the same molecular weight and produce common fragment ions. oup.com In such cases, derivatization with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) can yield derivatives with distinct fragmentation patterns, allowing for unambiguous identification. oup.com High-resolution mass spectrometry (HRMS) can also be used to determine the exact mass and elemental composition, further aiding in distinguishing between isomers. rsc.org

Table 2: Characteristic Mass Fragments for this compound (EI-MS)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 177 | [M]⁺ Molecular Ion | Intact molecule |

| 148 | [M - C₂H₅]⁺ | Alpha-cleavage, loss of ethyl radical |

| 91 | [C₇H₇]⁺ | Benzylic cleavage, formation of tropylium ion |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. hscprep.com.au The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. savemyexams.com

Key absorptions include:

N-H Stretch: A weak to medium, sharp absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H bond in a secondary amine. orgchemboulder.comlibretexts.org

C-H Stretch (Aromatic): Absorption bands are typically found just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). libretexts.org

C-H Stretch (Aliphatic): Strong absorption bands are observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). libretexts.org

C=C Stretch (Aromatic): One or more medium to weak bands appear in the 1450-1600 cm⁻¹ region.

C-N Stretch: A band in the 1020–1250 cm⁻¹ range corresponds to the aliphatic C-N stretching vibration. orgchemboulder.com

N-H Bend/Wag: A broad band due to N-H wagging may be observed between 665-910 cm⁻¹. orgchemboulder.com

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains complex vibrations that are unique to the molecule, allowing for differentiation from similar structures. savemyexams.com

Furthermore, IR spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, can be used for in situ monitoring of chemical reactions. For instance, in the synthesis of N-benzylamines via reductive amination, FTIR can track the consumption of the starting materials (e.g., the disappearance of the C=O stretch of a ketone or aldehyde) and the formation of the imine intermediate and the final amine product in real-time. researchgate.netrsc.org

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Peak Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 | Weak - Medium, Sharp |

| Aromatic Ring | C-H Stretch | 3030 - 3100 | Weak |

| Aliphatic Chains | C-H Stretch | 2850 - 2960 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium - Weak |

| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Medium - Weak |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. williams.edu The benzyl group in this compound acts as a chromophore.

Benzene (B151609) and its derivatives exhibit characteristic absorption bands in the ultraviolet region. libretexts.org Typically, a strong absorption (the primary band) occurs around 200 nm and a weaker, structured absorption (the secondary band) appears around 254-260 nm. libretexts.orgup.ac.za These absorptions are due to π → π* electronic transitions within the benzene ring. researchgate.net The presence of the alkylamine substituent on the benzyl group may cause a slight shift (bathochromic or hypsochromic) in the position and intensity of these bands. While UV-Vis spectroscopy is less structurally informative than NMR or MS, it is a valuable tool for quantitative analysis and for confirming the presence of the aromatic moiety. williams.edu

Advanced Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, impurities, and its own stereoisomers.

Since this compound possesses a chiral center at the second carbon of the butane (B89635) chain, it exists as a pair of enantiomers: (R)-N-Benzyl-2-butanamine and (S)-N-Benzyl-2-butanamine. Differentiating and quantifying these enantiomers is critical, and this is achieved through chiral chromatography. d-nb.info

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques used for this purpose. mdpi.com The separation is accomplished using a chiral stationary phase (CSP). rsc.org CSPs are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, leading to different retention times.

For GC analysis, cyclodextrin-based CSPs, such as those derivatized with dimethyl (B-DM) or other functional groups, are highly effective for resolving a wide variety of chiral amines. sigmaaldrich.com The analyte must be volatile, and sometimes derivatization is required to improve thermal stability and separation. sigmaaldrich.com

For HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type phases are commonly used. rsc.org The choice of mobile phase (normal, reversed, or polar organic) significantly impacts the resolution of the enantiomers. sigmaaldrich.com Supercritical fluid chromatography (SFC) is another powerful technique that often provides faster and more efficient separations than HPLC. rsc.org The ability to achieve baseline resolution allows for the accurate determination of enantiomeric excess (ee) and the isolation of pure enantiomers.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (R)-N-Benzyl-2-butanamine |

| (S)-N-Benzyl-2-butanamine |

| N-ethyl-3,4-methylenedioxyamphetamine (MDEA) |

| Pentafluoropropionic anhydride (PFPA) |

| Benzene |

| Benzaldehyde (B42025) |

| Benzylamine (B48309) |

| n-Butylamine |

| Thionyl chloride |

| Di-isopropylamine |

| n-Butyllithium |

| Isobutyric acid |

| Hexamethylphosphoramide |

| 3,4-Methylenedioxyphenyl-2-butanamine |

| 2,3-MDMA |

| N-ethyl-1-(3,4-methylenedioxyphenyl)-2-ethanamine |

| MDMA (3,4-methylenedioxymethamphetamine) |

| EBDB (N-ethyl-1-(1,3-benzodioxol-5-yl)-2-butanamine) |

| Phenylacetylene |

| Cyclohexanol |

| Benzaldehyde |

| Propanone |

| Propan-2-ol |

| Diethyl ether |

| Ethanol |

| 2-Butanone |

| Butanal |

| Aniline |

| Diethylamine |

| Triethylamine |

| Piperidine |

| N-ethylpropylamine |

| Selegiline |

| Toluene |

| 3-Pentanol |

| Hexane |

| 3-Methylbutyramide |

| 3-Phenyl-2-propenal |

| N-Methylbenzylamine |

| N-benzyl-3-phenyl-acrylamide |

| 2-butenoic acid benzylamide |

| N-Benzyl-benzamide |

| N-Benzyl-N-methyl-butyramide |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Amine Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation and identification of volatile and semi-volatile compounds. emerypharma.com For the analysis of volatile amines, including this compound and its structural analogs, GC-MS offers high resolving power and definitive mass-based identification. nih.gov The fundamental principle involves vaporizing the sample, separating its components in a gaseous mobile phase as they pass through a chromatographic column, and then detecting and identifying the separated components using a mass spectrometer. emerypharma.com

However, the direct analysis of primary and secondary amines by GC can be challenging. Their inherent polarity, due to the presence of the -NH or -NH2 functional groups, can lead to undesirable interactions with the stationary phase of the GC column. This often results in poor peak shape, such as tailing, and potential sample loss through adsorption within the system, which can compromise quantification and resolution. iu.eduphenomenex.com

To overcome these issues, derivatization is a common and often necessary sample preparation step. iu.edunih.gov This process involves chemically modifying the amine's labile hydrogen with a less polar functional group, thereby increasing the analyte's volatility and thermal stability while improving its chromatographic behavior. iu.edugcms.cz Common derivatization strategies for amines fall into several categories:

Acylation: This involves reacting the amine with an acylating agent, such as an anhydride or an acid chloride. Reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently used. iu.eduoup.com The resulting fluoroacyl derivatives are highly volatile and exhibit excellent chromatographic properties. researchgate.net For instance, trifluoroacetyl derivatives of amphetamine and related compounds are commonly used in GC-MS screening tests. researchgate.net

Silylation: This technique replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reduces the polarity of the analyte and improves its volatility. iu.edu

Alkylation: This method involves adding an alkyl group to the amine, which can also decrease polarity. gcms.cz

Chloroformate Derivatization: Reagents like isobutyl chloroformate have been successfully used for the rapid derivatization of both volatile and non-volatile amines directly in sample matrices, such as wine and aerosol particles, prior to GC-MS analysis. acs.orgcopernicus.org

The selection of a derivatization reagent depends on the specific amine, the sample matrix, and the desired analytical outcome. gcms.cz

For volatile amines, headspace GC-MS (HS-GC-MS) is another powerful approach. This technique analyzes the vapor phase above a sample, which is particularly suitable for trace-level analysis in complex liquid or solid matrices without direct injection of the matrix itself. emerypharma.comnih.gov The process often involves liberating the volatile amines from the sample matrix by making the solution alkaline before sampling the headspace. nih.gov

The instrumental parameters for GC-MS analysis are critical for achieving optimal separation and detection. A typical setup for amine analysis is detailed in the table below.

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Column | Non-polar or mid-polar capillary columns, e.g., 5% Phenyl Methylpolysiloxane (e.g., HP-5MS, Rtx-5MS) or specialized amine columns (e.g., CP-Volamine, ZB-5MSplus). | phenomenex.comgdut.edu.cnchromforum.orgnih.gov |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness. | gdut.edu.cnnih.gov |

| Carrier Gas | Helium or Hydrogen, typically at a constant flow rate of 1-2 mL/min. | gdut.edu.cnhpst.cz |

| Injection Mode | Splitless for trace analysis or Split for higher concentrations. | phenomenex.comgdut.edu.cn |

| Injector Temperature | 250 - 290 °C. | oup.comgdut.edu.cnnih.gov |

| Oven Temperature Program | Initial temperature around 40-80°C, followed by a ramp (e.g., 5-15 °C/min) to a final temperature of 280-300°C. | gdut.edu.cnnih.gov |

| MS Ion Source | Electron Ionization (EI) is standard. | gdut.edu.cn |

| Ion Source Temperature | 200 - 230 °C. | nih.gov |

| Ionization Energy | 70 eV. | researchgate.netgdut.edu.cn |

| Mass Analyzer Mode | Scan mode for identification of unknowns; Selected Ion Monitoring (SIM) for targeted quantification and increased sensitivity. | nih.govnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile and Complex Mixtures

For compounds that are non-volatile, thermally unstable, or present in complex biological or chemical matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are often the analytical methods of choice. usda.govuantwerpen.be This technique separates compounds in a liquid mobile phase before they are ionized and detected by the mass spectrometer. A significant advantage of LC-MS is that derivatization is often not required, even for polar compounds, which simplifies sample preparation. bohrium.comadvion.com

LC-MS is particularly well-suited for analyzing seized drug samples, which can be complex mixtures containing the target analyte along with cutting agents, precursors, and byproducts. nih.govshimadzu.com It is also extensively used in forensic toxicology for the analysis of drugs and their metabolites in biological fluids like urine and serum. nih.govnih.gov

Several chromatographic modes can be employed in LC-MS:

Reversed-Phase Liquid Chromatography (RPLC): This is the most common mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase. While highly effective for many compounds, very polar analytes like some amines can have poor retention. acs.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high percentage of organic solvent. It is an excellent alternative for improving the retention of highly polar compounds that are poorly retained in RPLC. bohrium.comacs.org

The interface between the LC and the MS is the ion source, where the analytes are converted into gas-phase ions. For amine analysis, Electrospray Ionization (ESI) in positive ion mode is overwhelmingly the most common technique, as the amine functional group is readily protonated to form [M+H]+ ions. bohrium.comacs.org

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of the analysis. bohrium.com In this setup, a precursor ion (e.g., the protonated molecule) selected by the first mass analyzer is fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer. Operating in Multiple Reaction Monitoring (MRM) mode, the instrument is set to detect specific precursor-to-product ion transitions, providing very high specificity and reducing chemical noise, which is crucial for quantification at low levels in complex matrices. acs.orgresearchgate.net

The table below outlines typical parameters for the LC-MS/MS analysis of amphetamine-type compounds and other amines.

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Column | Reversed-phase columns (e.g., C18, Phenyl) or HILIC columns (e.g., ZIC-pHILIC). | bohrium.comresearchgate.netfrontiersin.org |

| Mobile Phase A | Aqueous buffer, often with an additive like formic acid or ammonium (B1175870) formate (B1220265) (e.g., 0.1% Formic Acid in water). | nih.govshimadzu.comfrontiersin.org |

| Mobile Phase B | Organic solvent, typically acetonitrile (B52724) or methanol, often with the same additive as mobile phase A. | nih.govshimadzu.comfrontiersin.org |

| Elution Mode | Gradient elution (varying the ratio of Mobile Phase A and B over time). | bohrium.comfrontiersin.org |

| Flow Rate | 0.2 - 0.6 mL/min. | advion.comshimadzu.comfrontiersin.org |

| Ion Source | Electrospray Ionization (ESI), typically in positive ion mode for amines. | bohrium.comacs.org |

| Capillary Voltage | 1.5 - 4.5 kV. | acs.org |

| Desolvation Temperature | 400 - 600 °C. | acs.orgfrontiersin.org |

| Mass Analyzer Mode | Multiple Reaction Monitoring (MRM) for targeted quantification (LC-MS/MS). | bohrium.comacs.orgresearchgate.net |

| Collision Gas | Argon or Nitrogen. | nih.govacs.org |

Enzymatic Transformations and Biocatalysis Involving N Benzyl 2 Butanamine

Enzyme-Catalyzed Synthesis of N-Benzyl-2-butanamine and its Amide Derivatives

The enzymatic synthesis of the secondary amine this compound can be achieved through the asymmetric reductive amination of a carbonyl compound with an amine. acs.org This process typically involves an imine reductase (IRED) or a reductive aminase (RedAm), which catalyzes both the formation of an imine intermediate and its subsequent reduction. acs.org The synthesis of this compound would involve the reaction of benzaldehyde (B42025) with 2-butanamine, or alternatively, butan-2-one with benzylamine (B48309). These enzymes utilize a nicotinamide (B372718) cofactor, typically NADPH, which is regenerated in situ by a partner enzyme like glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH). acs.orgnih.gov While direct synthesis of this compound is not extensively documented, the synthesis of analogous secondary amines like N-benzylcyclohexylamine has been successfully demonstrated using a transaminase from Pseudomonas putida in combination with an imine reductase. nih.gov

The synthesis of amide derivatives of this compound involves the N-acylation of the secondary amine. Lipases are highly effective biocatalysts for this transformation. Candida antarctica Lipase (B570770) B (CAL-B) is widely used for acylating amines with various acyl donors, such as esters. doi.orgacs.orgsci-hub.se The reaction involves the aminolysis of an ester, where this compound acts as the nucleophile. For example, the lipase-catalyzed synthesis of (R)-(-)-N-Benzyl-3-(benzylamino)butanamide demonstrates the capability of CAL-B to facilitate both aza-Michael addition and subsequent aminolysis to form amide bonds. nih.gov The synthesis of N-benzyl carboxamides has also been shown via the reverse reaction of N-substituted formamide (B127407) deformylase, which can use acetate (B1210297) and propionate (B1217596) as acyl donors in addition to formate. oup.com

Table 1: Enzymes and Reactions for Synthesis

| Product | Enzymatic Route | Key Enzyme Classes | Substrates | Citation |

|---|---|---|---|---|

| This compound | Reductive Amination | Imine Reductases (IREDs), Reductive Aminases (RedAms) | Benzaldehyde + 2-Butanamine OR Butan-2-one + Benzylamine | acs.orgacs.orgnih.gov |

| N-Benzyl-2-butanamide Derivatives | N-Acylation / Aminolysis | Lipases (e.g., CAL-B), Deformylases | This compound + Acyl Donor (e.g., ester) | doi.orgnih.govoup.com |

Substrate Specificity and Biocatalyst Engineering for N-Benzyl Amine Production

The substrate scope of wild-type enzymes can be a limiting factor in biocatalysis, especially when dealing with bulky substrates like this compound. nih.govmdpi.com The active sites of many enzymes, such as transaminases (ATAs), are often composed of distinct "small" and "large" binding pockets that dictate substrate specificity. mbl.or.kr The benzyl (B1604629) group and the sec-butyl group of the target molecule would need to be accommodated within these pockets. For many ATAs, the small pocket typically only accepts a methyl or ethyl group, which would sterically hinder a substrate like this compound. mdpi.comrsc.org

To overcome these limitations, protein engineering techniques like directed evolution and rational design are employed. nih.govnih.gov By mutating amino acid residues in the active site, the substrate binding pockets can be enlarged to accept bulkier substituents. For instance, engineering the active site of an (S)-selective amine transaminase from Chromobacterium violaceum by mutating residues in the small binding pocket allowed it to accept primary amines with two bulky groups. diva-portal.org Similarly, rational engineering of an imine reductase from Mesorhizobium species improved its activity towards the synthesis of N-benzyl cyclo-tertiary amines by creating shorter and straighter access tunnels to the active site. mdpi.com The substrate specificity of lipases in acylation reactions can also be influenced by the choice of solvent and the acyl donor. acs.org

Table 2: Engineering Strategies for Bulky Amine Synthesis

| Enzyme Class | Engineering Target | Strategy | Desired Outcome | Citations |

|---|---|---|---|---|

| Amine Transaminase (ATA) | Small binding pocket residues | Site-directed mutagenesis | Acceptance of bulkier amine/ketone substrates | rsc.orgnih.govdiva-portal.org |

| Imine Reductase (IRED) | Substrate access tunnel | Alanine scanning, consensus mutation | Improved activity for bulky N-benzyl amines | mdpi.com |

| Monoamine Oxidase (MAO) | Active site residues | Random mutagenesis, directed evolution | Expanded substrate scope for bulky amines | nih.govdovepress.com |

Biocatalytic Pathways for Chiral this compound Production

The synthesis of enantiomerically pure this compound is highly desirable for pharmaceutical applications. Biocatalytic pathways offer excellent stereocontrol. One major route is the asymmetric synthesis from a prochiral ketone using stereoselective enzymes. rsc.org A pathway to chiral this compound could start with the reductive amination of butan-2-one with benzylamine. This reaction can be catalyzed by an engineered, stereoselective imine reductase (IRED) or reductive aminase (RedAm). acs.orgmdpi.com These enzymes can deliver high enantiomeric excess (>99% ee) for the desired amine stereoisomer. acs.orgnih.gov

Alternatively, ω-transaminases (ω-TAs) can be used. mbl.or.krdiva-portal.org While ATAs typically synthesize primary amines, their application in cascades can lead to secondary amines. For example, a transaminase could be used to aminate benzaldehyde to produce benzylamine, which is then used in a subsequent reductive amination step with butan-2-one catalyzed by a RedAm. nih.gov Multi-enzyme cascades have been designed to produce chiral secondary and tertiary amines with two stereocenters from α,β-unsaturated ketones, demonstrating the potential for complex amine synthesis. acs.orgnih.gov These cascades often incorporate cofactor regeneration systems, making the process more atom-economical. acs.orgrsc.org

Table 3: Chiral Synthesis Pathways

| Target | Pathway | Key Enzymes | Precursors | Stereocontrol | Citations |

|---|---|---|---|---|---|

| Chiral this compound | Asymmetric Reductive Amination | Chiral Imine Reductase (IRED) / Reductive Aminase (RedAm) | Butan-2-one + Benzylamine | Enzyme stereoselectivity | acs.orgacs.orgnih.gov |

| Chiral this compound | Multi-enzyme Cascade | Transaminase (TA) + Reductive Aminase (RedAm) | Benzaldehyde + Alanine (amine donor) + Butan-2-one | Enzyme stereoselectivity | nih.govrsc.org |

Enzymatic Resolution of Racemic this compound Precursors

Kinetic resolution is a widely used enzymatic method to separate the enantiomers of a racemic mixture. This technique can be applied to the precursors of this compound, most notably racemic 2-butanamine (also known as sec-butylamine). Lipases are particularly effective for the kinetic resolution of racemic amines via enantioselective N-acylation. rsc.org

In this process, a lipase such as Candida antarctica Lipase B (CAL-B) selectively acylates one enantiomer of the racemic amine, leaving the other enantiomer unreacted. doi.orgsci-hub.se For example, the kinetic resolution of (±)-sec-butylamine has been successfully achieved using CAL-B and ethyl acetate as the acyl donor, resulting in the production of the (R)-amide with 84% enantiomeric excess at 54% conversion. doi.orgsci-hub.se The choice of acyl donor and solvent can significantly impact the enantioselectivity of the resolution. researchgate.netmdpi.com The unreacted (S)-amine and the produced (R)-amide can then be separated. This provides a straightforward route to obtaining enantiomerically enriched 2-butanamine, which can subsequently be benzylated to yield chiral this compound. Transaminases can also be employed in kinetic resolutions to selectively deaminate one enantiomer of a racemic amine. rsc.org

Table 4: Enzymatic Resolution of 2-Butanamine

| Racemic Substrate | Enzyme | Reaction Type | Acyl Donor | Result | Citations |

|---|---|---|---|---|---|

| (±)-2-Butanamine (sec-butylamine) | Candida antarctica Lipase B (CAL-B) | Kinetic Resolution (Acylation) | Ethyl acetate | (R)-N-acetyl-2-butanamine (84% ee) and remaining (S)-2-butanamine | doi.orgsci-hub.se |

| (±)-2-Amino-4-phenyl-butane | Candida antarctica Lipase B (CAL-B) | Kinetic Resolution (Acylation) | Lauric acid | (R)-amide and (S)-amine (>99.5% ee) | researchgate.net |

Pharmacological Target Research and Molecular Interactions of N Benzyl 2 Butanamine Derivatives Excluding Clinical Human Trial Data

In Vitro Studies on Molecular Target Binding and Enzyme Inhibition Mechanisms

The benzylamine (B48309) scaffold is a constituent of various molecules that have been investigated for their ability to interact with and inhibit specific enzymes. In vitro assays are crucial for elucidating these mechanisms, revealing how these compounds bind to molecular targets and modulate their function.

Studies have shown that benzylamine derivatives can act as potent and selective enzyme inhibitors. For instance, a series of novel benzylamine-sulfonamide derivatives were synthesized and evaluated for their inhibitory potential against human monoamine oxidase A (hMAO-A) and B (hMAO-B) enzymes. nih.gov Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in treating neurological disorders. In these studies, several compounds demonstrated significant selective inhibition of hMAO-B, with IC₅₀ values in the nanomolar range, suggesting a strong interaction with the enzyme's active site. nih.gov For example, compounds 4i and 4t in the study showed potent inhibition with IC₅₀ values of 0.041 µM and 0.065 µM, respectively. nih.gov

Another area of investigation is the inhibition of nitric oxide synthase (NOS) isoforms. NOS enzymes are involved in a wide range of physiological and pathological processes, including inflammation and cancer. nih.gov Researchers have designed and synthesized series of N-benzyl-2-amino-4,5-dihydrothiazoles and related thioureas as NOS inhibitors. nih.gov Compounds such as N-(3-aminomethylphenyl)thiourea and 2-(3-aminomethylphenylamino)-4,5-dihydrothiazole displayed modest but notable inhibitory activity against neuronal NOS and inducible NOS, with IC₅₀ values in the micromolar range (13-23 µM). nih.gov

Furthermore, enzymes can be used to process benzylamine-related structures. ω-Transaminases (ω-TAs) have been utilized for the kinetic resolution of racemic amines like 4-phenylbutan-2-amine, a precursor for the antihypertensive drug dilevalol. mdpi.com This process involves the enzyme's ability to selectively deaminate one enantiomer, which, while not an inhibition study, demonstrates a direct and specific molecular interaction between the enzyme and the amine substrate. mdpi.com The efficiency of this enzymatic process highlights the specific binding that can occur between amine structures and enzyme active sites. mdpi.com

These examples from the literature underscore the potential of the N-benzyl-amine framework, likely including N-Benzyl-2-butanamine, to interact specifically with various enzyme targets. The nature of the substituents on both the benzyl (B1604629) and the amine portions of the molecule plays a critical role in determining the potency and selectivity of this inhibition. nih.govnih.gov

Structure-Based Ligand-Receptor Interaction Analysis

Structure-activity relationship (SAR) studies and computational molecular modeling are essential tools for understanding how a ligand interacts with its receptor at a molecular level. For benzylamine derivatives, these analyses have provided insights into the key structural features that govern binding affinity and functional activity.

Molecular docking studies are frequently employed to predict the binding mode and affinity of ligands to their target proteins. For a series of benzylamine-sulfonamide derivatives designed as MAO-B inhibitors, molecular docking revealed that the most active compounds formed strong interactions with the enzyme's active site. nih.gov These interactions often involve the flavin adenine (B156593) dinucleotide (FAD) cofactor and key amino acid residues like TYR398 and TYR435 within the MAO-B binding pocket. nih.gov The benzylamine portion of the molecule is often critical for establishing these binding poses.